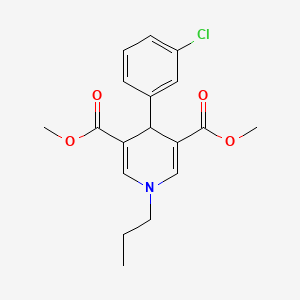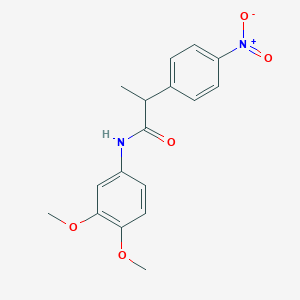
dimethyl 4-(3-chlorophenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate
Overview
Description
Dimethyl 4-(3-chlorophenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as CDP, is a chemical compound that has been used in scientific research for its potential therapeutic properties. CDP is a derivative of pyridine and belongs to the class of dihydropyridine compounds. In
Mechanism of Action
The exact mechanism of action of dimethyl 4-(3-chlorophenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, but it is believed to act as a calcium channel blocker. This compound has been shown to inhibit the influx of calcium ions into cells, which may contribute to its neuroprotective effects. This compound may also modulate the activity of neurotransmitters, such as dopamine and glutamate, which are involved in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its neuroprotective effects. This compound has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which may contribute to its anti-inflammatory effects. In addition, this compound has been shown to increase the levels of brain-derived neurotrophic factor, which is involved in neuronal survival and plasticity.
Advantages and Limitations for Lab Experiments
Dimethyl 4-(3-chlorophenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal studies. This compound is also stable under a wide range of conditions and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is not very water-soluble and requires the use of organic solvents for administration. This compound also has a short half-life in vivo, which may limit its effectiveness in certain experiments.
Future Directions
There are several future directions for the study of dimethyl 4-(3-chlorophenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate. One direction is to further investigate its potential therapeutic properties in various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and stroke. Another direction is to explore its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development.
Scientific Research Applications
Dimethyl 4-(3-chlorophenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate has been studied for its potential therapeutic properties in various scientific research studies. It has been reported to have anticonvulsant, analgesic, anti-inflammatory, and anti-tumor effects. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and stroke. In addition, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
properties
IUPAC Name |
dimethyl 4-(3-chlorophenyl)-1-propyl-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-4-8-20-10-14(17(21)23-2)16(15(11-20)18(22)24-3)12-6-5-7-13(19)9-12/h5-7,9-11,16H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSJTTZKDZRCNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(C(=C1)C(=O)OC)C2=CC(=CC=C2)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2,5-dimethylphenoxy)ethyl]piperazine oxalate](/img/structure/B4074546.png)
![N-(2-Azepan-1-yl-2-oxo-ethyl)-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-methanesulfonamide](/img/structure/B4074552.png)

![1-[2-(4-nitrophenyl)propanoyl]indoline](/img/structure/B4074564.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[5-(4-nitrobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4074570.png)
![1-[3-(2-methoxy-4-methylphenoxy)propyl]azepane oxalate](/img/structure/B4074586.png)
![3-(4-methylphenyl)-5-[1-(4-nitrophenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B4074587.png)
![2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-mesitylacetamide](/img/structure/B4074597.png)
![1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]azepane oxalate](/img/structure/B4074619.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3-ethoxybenzamide](/img/structure/B4074626.png)
![1-[4-(3-isopropylphenoxy)butyl]piperazine oxalate](/img/structure/B4074631.png)
![1-[2-(4-chloro-3-ethylphenoxy)ethyl]piperazine oxalate](/img/structure/B4074636.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B4074642.png)
